2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid
Overview
Description
“2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Chemical Reactions Analysis
Unfortunately, there isn’t much specific information available about the chemical reactions involving this compound .Scientific Research Applications
Synthesis and Immunobiological Activity
One area of research involves the synthesis of derivatives of 2-amino-3-(purin-9-yl)propanoic acids, including those substituted at the purine base moiety, and their subsequent evaluation for immunostimulatory and immunomodulatory potency. Some of these compounds have shown to significantly enhance the secretion of chemokines and augment NO biosynthesis, with the 2-amino-6-sulfanylpurine derivative being notably potent (Doláková, Holý, Zídek, Masojídková, Kmoníčková, 2005).
Fluorescence Activation by Microhydration
Another fascinating application is the use of 2-aminopurine, a closely related analog, as a fluorescent probe in biochemical settings to study DNA and RNA structure. It has been found that its fluorescence, which is initially weak in gas-phase, can be dramatically increased through microhydration, making it a valuable tool for biological assays (Lobsiger, Blaser, Sinha, Frey, Leutwyler, 2014).
Novel Synthesis Routes
Research has also been conducted on innovative synthesis routes for creating highly congested 2-aminobenzylamines, offering new methodologies for the production of derivatives of this compound. These synthesis processes involve base-catalyzed ring transformation of 2-pyranones, leading to the creation of compounds with potential antimicrobial activities (Farhanullah, Samrin, Ram, 2007).
Enantiomerically Pure Derivatives
The compound's derivatives have also been explored for their utility in creating enantiomerically pure derivatives of amino acids, highlighting its role in the development of chiral molecules for pharmaceutical applications. This underscores its importance in the synthesis of biologically active compounds with specific stereochemical configurations (Griesbeck, Seebach, 1987).
Hemoglobin Oxygen Affinity Modulation
Moreover, compounds structurally related to 2-amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid have been studied for their potential to modulate the oxygen affinity of hemoglobin. This research could have profound implications for clinical areas requiring modulation of oxygen supply, such as in the treatment of ischemia or stroke, or in the development of blood substitutes (Randad, Mahran, Mehanna, Abraham, 1991).
properties
IUPAC Name |
2-amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O5S/c14-5(13(22)23)1-25-2-6-8(20)9(21)12(24-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-21H,1-2,14H2,(H,22,23)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFHZLGRQFCOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCC(C(=O)O)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393782 | |
Record name | 2-Amino-3-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid | |
CAS RN |
35899-53-7 | |
Record name | 2-Amino-3-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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